Acid Brown 348

Description

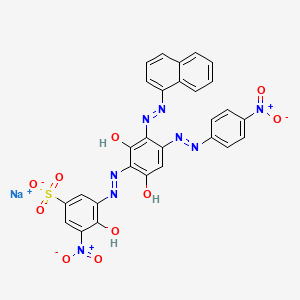

Structure

3D Structure of Parent

Properties

CAS No. |

72827-72-6 |

|---|---|

Molecular Formula |

C28H17N8NaO10S |

Molecular Weight |

680.5 g/mol |

IUPAC Name |

sodium;3-[[2,6-dihydroxy-3-(naphthalen-1-yldiazenyl)-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-5-nitrobenzenesulfonate |

InChI |

InChI=1S/C28H18N8O10S.Na/c37-24-14-21(31-29-16-8-10-17(11-9-16)35(40)41)25(33-30-20-7-3-5-15-4-1-2-6-19(15)20)28(39)26(24)34-32-22-12-18(47(44,45)46)13-23(27(22)38)36(42)43;/h1-14,37-39H,(H,44,45,46);/q;+1/p-1 |

InChI Key |

DVKOMRLUIUUBFG-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C(=C(C=C3N=NC4=CC=C(C=C4)[N+](=O)[O-])O)N=NC5=C(C(=CC(=C5)S(=O)(=O)[O-])[N+](=O)[O-])O)O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Acid Brown 348 for Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Brown 348, a trisazo dye, is primarily utilized in the textile, leather, and paper industries for its dyeing properties.[1][2][3] While extensive research into its direct application in drug development and specific signaling pathways is not publicly available, this guide provides a comprehensive overview of its known chemical and physical properties. This document also explores the broader context of trisazo dyes, including generalized experimental protocols for characterization and the toxicological considerations relevant to this class of compounds. The information presented herein is intended to serve as a foundational resource for researchers interested in the potential biological activities and analytical characterization of this compound and related azo dyes.

Core Chemical Properties

This compound is a complex aromatic compound classified as a trisazo dye, indicating the presence of three azo (-N=N-) functional groups.[4][5] Its chemical identity is defined by the CAS Registry Number 72827-72-6.[6] However, discrepancies exist in the reported molecular formula and weight across various commercial and database sources. The most detailed and structurally supported information is available from PubChem, which is presented below alongside other reported values for comprehensive comparison.

Identification and Structure

The most reliable structural information for C.I. This compound is provided by PubChem, which includes a detailed IUPAC name and a canonical SMILES string, lending credence to its stated molecular formula and weight.[7]

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| CAS Number | 72827-72-6 | [6][7] |

| C.I. Name | This compound | [1] |

| Chemical Class | Trisazo Dye | [4][8] |

| IUPAC Name | sodium;3-[[2,6-dihydroxy-3-(naphthalen-1-yldiazenyl)-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-5-nitrobenzenesulfonate | [7] |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C(=C(C=C3N=NC4=CC=C(C=C4)--INVALID-LINK--[O-])O)N=NC5=C(C(=CC(=C5)S(=O)(=O)[O-])--INVALID-LINK--[O-])O)O.[Na+] | [7] |

Physicochemical Data

The physical and chemical properties of this compound are summarized below. There is conflicting information regarding its molecular formula and weight, which is a critical consideration for any quantitative research.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C28H17N8NaO10S | [7] |

| C22H14N6Na2O9S2 | [2] | |

| C19H28ClN5 | [9] | |

| Molecular Weight | 680.5 g/mol | [7] |

| 361.92 g/mol | [9] | |

| Appearance | Brown to dark brown powder | [8][10] |

| Solubility | Soluble in water | [2][8] |

| Insoluble in organic solvents | [2] |

Potential Research Applications and Toxicological Profile of Azo Dyes

While specific data on this compound's interaction with biological systems is scarce, the broader class of azo dyes has been a subject of toxicological and medicinal chemistry research.

General Biological Activity of Azo Dyes

Azo compounds are known to be metabolized by intestinal microbiota.[11][12] The reductive cleavage of the azo bond can lead to the formation of aromatic amines, some of which are known to be carcinogenic.[13][14] This metabolic pathway is a primary concern in the toxicological assessment of all azo dyes.

Safety and Handling

Safety data for this compound indicates that it may cause skin and eye irritation.[2][10] Ingestion and inhalation should be avoided.[10] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety goggles, should be followed when handling this compound.[10]

Experimental Protocols and Methodologies

General Workflow for Azo Dye Characterization

The characterization of an industrial dye like this compound would typically involve a multi-step process to confirm its identity, purity, and properties.

Caption: A generalized workflow for the characterization of an azo dye.

Azo Dye Metabolism and Potential Toxicological Pathway

The primary toxicological concern for azo dyes is their metabolic reduction to potentially harmful aromatic amines. This process is primarily carried out by azoreductases found in gut microbiota.

Caption: Metabolic reduction of azo dyes by gut microbiota.

Conclusion

This compound is a trisazo dye with well-defined applications in the coloring industry. For researchers in the life sciences and drug development, it is crucial to acknowledge the significant discrepancies in its reported chemical formula and molecular weight. Furthermore, the absence of specific studies on its biological activity necessitates a cautious approach, relying on the general toxicological profile of azo dyes, which points to potential hazards following metabolic reduction. Future research should aim to resolve the structural ambiguity of this compound and explore its potential interactions with biological systems to better understand its safety profile and any potential for therapeutic applications.

References

- 1. This compound - Acid Brown SR - Acid Brown RS from Emperor Chem [emperordye.com]

- 2. Page loading... [wap.guidechem.com]

- 3. sdinternational.com [sdinternational.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. This compound (72827-72-6) for sale [vulcanchem.com]

- 6. chemwhat.com [chemwhat.com]

- 7. C.I. This compound | C28H17N8NaO10S | CID 165363141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. colorantsgroup.com [colorantsgroup.com]

- 9. Page loading... [wap.guidechem.com]

- 10. cncolorchem.com [cncolorchem.com]

- 11. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carcinogenicity and Metabolism of Azo Dyes, Especially Those Derived from Benzidine. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

An In-depth Technical Guide to the Molecular Structure of Acid Brown 348

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure of C.I. Acid Brown 348, a trisazo dye. The information presented is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound.

Molecular Identity and Physicochemical Properties

C.I. This compound is chemically identified as sodium 3-[[2,6-dihydroxy-3-(naphthalen-1-yldiazenyl)-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-5-nitrobenzenesulfonate[1]. It is classified as a trisazo dye, characterized by the presence of three azo (-N=N-) groups[2]. This compound is registered under the CAS number 72827-72-6[1][2][3][4][5][6]. While various sources provide conflicting or incomplete molecular formulas, the most definitive information is available from PubChem, which is presented below. The dye typically appears as a brown powder and is soluble in water[3].

A summary of the key quantitative data for this compound is provided in the table below.

| Property | Value | Source |

| IUPAC Name | sodium 3-[[2,6-dihydroxy-3-(naphthalen-1-yldiazenyl)-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-5-nitrobenzenesulfonate | PubChem[1] |

| Molecular Formula | C₂₈H₁₇N₈NaO₁₀S | PubChem[1] |

| Molecular Weight | 680.5 g/mol | PubChem[1] |

| CAS Number | 72827-72-6 | PubChem[1] |

| Chemical Class | Trisazo Dye | World Dye Variety[2] |

| Physical Appearance | Brown Powder | Technical Data Sheet[3] |

| Solubility | Soluble in water | Technical Data Sheet[3] |

Molecular Structure Visualization

The logical relationship for the identification and characterization of this compound is outlined in the following diagram.

Experimental Protocols

Generalized Synthesis of a Trisazo Dye

The synthesis of a trisazo dye like this compound involves a sequence of diazotization and coupling reactions. The general workflow is as follows:

-

First Diazotization and Coupling: An aromatic amine is diazotized using sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C). The resulting diazonium salt is then coupled with a first coupling component.

-

Second Diazotization and Coupling: The monoazo compound formed is then further diazotized, if it contains a free amino group, and coupled with a second coupling component.

-

Third Diazotization and Coupling: This process is repeated for the third azo linkage. The selection of the specific aromatic amines and coupling components determines the final structure and color of the dye.

-

Purification: The synthesized dye is then purified, typically by salting out, followed by filtration and drying.

For this compound, based on its IUPAC name, the synthesis would likely involve the sequential diazotization and coupling of precursors such as a nitrophenylamine, a naphthalenediamine derivative, and a substituted phenol (B47542) or naphthol sulfonic acid.

Structural Characterization Protocols

HPLC is a standard technique for assessing the purity of azo dyes and for their separation from reaction mixtures.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient is adjusted to achieve optimal separation of the dye from any impurities.

-

Detection: The chromatogram is monitored at the wavelength of maximum absorbance (λmax) of the dye.

LC-MS is a powerful tool for the confirmation of the molecular weight and for obtaining structural information.

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).

-

Ionization Mode: ESI is commonly used for polar and ionic compounds like acid dyes, typically in the negative ion mode to detect the deprotonated molecule.

-

Analysis: The mass spectrum will show the molecular ion peak corresponding to the mass of the dye molecule. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide further structural details.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: The dye sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film.

-

Analysis: The infrared spectrum will show characteristic absorption bands for the functional groups present, such as:

-

O-H stretching (for hydroxyl groups)

-

N-H stretching (if any primary or secondary amino groups are present)

-

Aromatic C-H stretching

-

N=N stretching (azo group)

-

S=O stretching (sulfonate group)

-

N-O stretching (nitro group)

-

NMR spectroscopy provides detailed information about the carbon and proton skeleton of the molecule.

-

Solvent: A suitable deuterated solvent in which the dye is soluble, such as dimethyl sulfoxide-d6 (DMSO-d6) or deuterium (B1214612) oxide (D₂O).

-

Analysis:

-

¹H NMR: Provides information on the number and types of protons and their neighboring atoms.

-

¹³C NMR: Provides information on the carbon framework of the molecule.

-

2D NMR techniques (e.g., COSY, HSQC, HMBC): Can be used to establish the connectivity between different parts of the molecule and to fully assign the structure.

-

Applications

This compound is primarily used in the textile and leather industries for dyeing wool, silk, and other protein-based fibers[7]. Its application in paper dyeing has also been noted[6]. The sulfonic acid groups in its structure enhance its water solubility and allow it to form ionic bonds with the amino groups in protein fibers, leading to good wash fastness. There is also research on its removal from industrial wastewater, indicating its use in industrial dyeing processes[7].

References

- 1. C.I. This compound | C28H17N8NaO10S | CID 165363141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. colorantsgroup.com [colorantsgroup.com]

- 4. This compound|CAS NO.72827-72-6 [chinainterdyes.com]

- 5. khushidyechem.com [khushidyechem.com]

- 6. Ritan this compound Acid Brown Sr Leather Wool Silk Paper Dye - Acid Dye, this compound Dye | Made-in-China.com [m.made-in-china.com]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

Unveiling Acid Brown 348: An Industrial Dye with Limited Laboratory Application

While a comprehensive search for the laboratory uses of Acid Brown 348 reveals its primary application as an industrial dye for textiles and leather, there is a notable absence of documented use in biological or chemical research laboratories for purposes such as staining or as a reagent in experimental protocols. This guide provides a detailed overview of its established industrial applications and chemical properties, while also acknowledging the current lack of data regarding its use in a research and development setting.

Chemical and Physical Properties

This compound, a trisazo dye, is recognized for its dark red-light brown hue.[1] It is soluble in water and is characterized by its anionic nature, which facilitates its use in dyeing processes.[2][3] Key identifiers for this compound are provided in the table below.

| Identifier | Value |

| C.I. Name | This compound[4][5] |

| CAS Number | 72827-72-6[2][5][6][7][8][9][10] |

| Molecular Structure | Trisazo[3][6] |

| Synonyms | Acid Brown SR, Acid Brown RS, Acid Brown ASR, Acid Brown RTN, Acid Brown SRF[4][5][8] |

| Physical Appearance | Brown Powder[6] |

Primary Industrial Applications

The principal use of this compound lies in the dyeing of various materials, particularly textiles and leather.[1][3][4][5][8][9][10][11][12] Its application is prevalent in industries that require a stable and consistent brown coloring for their products.

Textile Dyeing

This compound is effective for dyeing protein and animal fibers.[13] This includes materials such as:

The dyeing process with acid dyes like this compound typically involves an acidic dye bath, which allows for the formation of ionic bonds between the sulfonic acid groups of the dye and the amino groups of the fibers.[3] This results in good wash and light fastness.[2][3]

Leather Shading

In the leather industry, this compound is used for surface shading.[1][4][5][8][10] It helps in achieving a uniform and deep brown coloration on leather goods.

Environmental and Safety Considerations

As with many industrial dyes, the environmental impact and safe handling of this compound are important considerations.

Environmental Fate

Azo dyes, including this compound, can be persistent in the environment and may not be readily biodegradable.[3] Under anaerobic conditions, there is a potential for azo dyes to be cleaved into potentially carcinogenic aromatic amines.[13] Research has been conducted on methods to degrade this compound in wastewater, such as using Fenton-like processes, to mitigate its environmental impact.[13]

Safety Precautions

Material Safety Data Sheets (MSDS) for this compound indicate that it may cause irritation to the eyes, skin, and respiratory tract.[14] It is also listed as harmful if swallowed.[14] When handling the powdered dye, it is important to minimize dust generation and use appropriate personal protective equipment, including gloves and safety goggles.[14][15]

The Search for Laboratory Applications

Despite its well-documented industrial uses, there is a significant lack of published research detailing the use of this compound in a laboratory setting for biological or chemical analysis. Searches for protocols on its use as a biological stain, a chemical indicator, or a reagent in assays have not yielded any specific methodologies. While the term "researcher can be used for leather shading" appears in some supplier descriptions, this refers to the investigation and application of the dye within an industrial research and development context for leather products, rather than fundamental scientific research in a laboratory.[1][4][5][10]

Conclusion

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound (72827-72-6) for sale [vulcanchem.com]

- 4. This compound - Acid Brown SR - Acid Brown RS from Emperor Chem [emperordye.com]

- 5. This compound|CAS NO.72827-72-6 [chinainterdyes.com]

- 6. colorantsgroup.com [colorantsgroup.com]

- 7. C.I. This compound | C28H17N8NaO10S | CID 165363141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sdinternational.com [sdinternational.com]

- 9. Ritan this compound Acid Brown Sr Leather Wool Silk Paper Dye - Acid Dye and this compound Dye [ritanchem.en.made-in-china.com]

- 10. This compound | 72827-72-6 [chemicalbook.com]

- 11. This compound - Premium Quality Acid Dye at Best Price [dyesandpigments.co.in]

- 12. specialchem.com [specialchem.com]

- 13. asianpubs.org [asianpubs.org]

- 14. cncolorchem.com [cncolorchem.com]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide on the Solubility of Acid Brown 348 in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Acid Brown 348 (C.I. 72827-72-6), a trisazo dye. While primarily utilized in the textile and leather industries for its dyeing properties, understanding its solubility in various laboratory solvents is crucial for research and development applications, including its potential use as a non-invasive marker in biological systems or in the formulation of novel materials.

Physicochemical Properties of this compound

| Property | Value |

| C.I. Name | This compound |

| CAS Number | 72827-72-6 |

| Chemical Class | Trisazo |

| Molecular Formula | C₂₂H₁₄N₆Na₂O₉S₂ |

| Appearance | Dark brown powder |

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. The dye is consistently reported as being soluble in water and generally insoluble in most organic solvents. This is attributed to the presence of two sulfonic acid groups in its molecular structure, which impart significant polarity and favor dissolution in polar solvents like water.

The following table summarizes the available quantitative solubility data. Researchers are advised to experimentally determine solubility in specific organic solvents based on their application needs.

| Solvent | Chemical Formula | Temperature (°C) | Solubility (g/L) | Reference |

| Water | H₂O | 60 | 60 | [1] |

| Ethanol | C₂H₅OH | Not Specified | Insoluble (Qualitative) | [2] |

| Methanol | CH₃OH | Not Specified | Insoluble (Qualitative) | |

| Acetone | C₃H₆O | Not Specified | Insoluble (Qualitative) | |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Not Specified | Data not available | |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Not Specified | Data not available |

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of this compound in various laboratory solvents. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials:

-

This compound powder

-

Selected laboratory solvents (e.g., water, ethanol, methanol, acetone, DMSO, DMF)

-

Analytical balance

-

Volumetric flasks

-

Mechanical shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Centrifuge

-

Spectrophotometer

-

Syringe filters (0.45 µm)

-

Cuvettes

Methodology:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound powder and add it to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial or flask). The amount of excess dye will depend on its expected solubility.

-

Place the containers in a mechanical shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the solutions to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

To completely separate the undissolved solid, centrifuge the samples at a high speed.

-

-

Quantification of Dissolved Solute:

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure no suspended particles are transferred, it is recommended to pass the supernatant through a syringe filter (0.45 µm).

-

Dilute the filtered supernatant with a known volume of the same solvent to a concentration that falls within the linear range of a spectrophotometric calibration curve.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound in that specific solvent.

-

Determine the concentration of the dissolved dye using a pre-established calibration curve of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration from calibration curve (g/L)) x (Dilution factor)

-

Establishing a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform a serial dilution of the stock solution to create a series of standards with decreasing concentrations.

-

Measure the absorbance of each standard at the λmax.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the experimental determination of this compound solubility.

References

Unraveling the Staining Properties of Acid Brown 348: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive overview of Acid Brown 348, a synthetic dye with primary applications in the industrial sector. While the initial query focused on its mechanism of action in biological staining, extensive research indicates that this compound is not utilized in histological or cytological preparations. This paper will first detail the known industrial applications and chemical properties of this compound. Subsequently, it will provide a foundational understanding of the principles governing the action of acidic dyes in biological staining, offering a relevant, albeit general, context for the intended audience.

This compound: An Industrial Azo Dye

This compound, identified by the CAS Number 72827-72-6, is a triazo dye.[1][2][3] Its primary applications are in the dyeing of textiles, leather, and paper.[4][5][6][7][8][9][10][11] The dye presents as a dark brown powder and is soluble in water.[1][4] Its molecular formula has been reported with some variation, including C22H14N6Na2O9S2 and C28H17N8NaO10S.[4][12]

Mechanism of Action in Industrial Dyeing

In industrial applications, the mechanism of action for this compound involves its binding to fibers.[4] As an acid dye, it is anionic, meaning it carries a negative charge. This property facilitates its interaction with cationic (positively charged) substrates, such as the protein fibers found in wool and leather. The interaction is primarily electrostatic, leading to the coloration of the material.

Tabulated Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 72827-72-6 | [1][2][4][6][10][11] |

| Chemical Class | Triazo Dye | [1][2][3] |

| Appearance | Dark brown powder | [1][4] |

| Solubility | Soluble in water | [1][4] |

| Synonyms | Acid Brown R, Acid Brown RS, Acid Brown SR, Acid Leather Brown 348 | [4][6][10] |

| Primary Applications | Textile, leather, and paper dyeing | [4][5][6][7][8][9][10][11] |

General Principles of Acidic Dyes in Histological Staining

While this compound is not used in biological contexts, understanding the mechanism of acidic dyes is fundamental for researchers in histology and drug development. Histological staining largely relies on the electrostatic interaction between the dye and the tissue components.

The Chemistry of Acidic Dyes

Acidic dyes are anionic, carrying a net negative charge. This charge is typically due to the presence of sulfonic acid (-SO3H) or carboxylic acid (-COOH) groups in the dye molecule. In an aqueous solution, these groups ionize, imparting the negative charge to the dye molecule.

Interaction with Tissue Components

Biological tissues are composed of various molecules with different charges. The principle of "like attracts unlike" governs the staining process. Acidic dyes, being negatively charged, will bind to tissue components that are positively charged (cationic or acidophilic).

Key acidophilic structures in tissues include:

-

Cytoplasm: Many proteins within the cytoplasm have a net positive charge at the typical pH of staining solutions.

-

Collagen: A major component of the extracellular matrix, collagen is rich in basic amino acids, giving it a positive charge.

-

Mitochondria: These organelles can also exhibit acidophilia.

The following diagram illustrates the general mechanism of an acidic dye staining an acidophilic tissue component.

Factors Influencing Staining

The efficacy and specificity of staining with acidic dyes are influenced by several factors:

-

pH of the Staining Solution: The pH determines the charge of both the dye and the tissue components. A lower pH (more acidic) will increase the number of positively charged groups in the tissue, enhancing the binding of acidic dyes.

-

Dye Concentration: Higher concentrations can lead to more intense staining but may reduce specificity.

-

Temperature: Increased temperature can enhance the rate of dye penetration into the tissue.

-

Fixation: The method used to preserve the tissue can alter its chemical properties and affect dye binding.

Experimental Protocols: A General Approach for Acidic Dye Staining

As there are no protocols for the use of this compound in histology, a generalized protocol for a common acidic dye, Eosin Y (often used as a counterstain to Hematoxylin), is provided below for illustrative purposes.

Protocol: Eosin Y Staining

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene (or a xylene substitute) for 2 changes of 5 minutes each to remove paraffin (B1166041) wax.

-

Rehydrate through a series of graded alcohols: 100% ethanol (B145695) (2 changes, 3 minutes each), 95% ethanol (3 minutes), 70% ethanol (3 minutes).

-

Rinse in distilled water.

-

-

Nuclear Staining (if applicable):

-

Stain with a nuclear stain like Hematoxylin for the desired time.

-

Rinse in running tap water.

-

"Blue" the Hematoxylin in a suitable solution (e.g., Scott's tap water substitute).

-

Rinse in running tap water.

-

-

Acidic Counterstaining:

-

Immerse slides in a 0.5% to 1.0% aqueous or alcoholic solution of Eosin Y for 30 seconds to 2 minutes. The timing can be adjusted based on desired staining intensity.

-

Rinse briefly in distilled water to remove excess eosin.

-

-

Dehydration, Clearing, and Mounting:

-

Dehydrate the sections through graded alcohols: 95% ethanol (2 changes, 2 minutes each), 100% ethanol (2 changes, 2 minutes each).

-

Clear in Xylene (or a substitute) for 2 changes of 5 minutes each.

-

Mount the coverslip using a permanent mounting medium.

-

The following workflow diagram outlines this general process.

Conclusion

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. Page loading... [wap.guidechem.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. kuhlmann-biomed.de [kuhlmann-biomed.de]

- 5. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]

- 6. quora.com [quora.com]

- 7. Ritan this compound Acid Brown Sr Leather Wool Silk Paper Dye - Acid Dye, this compound Dye | Made-in-China.com [m.made-in-china.com]

- 8. Histology Learning System Appendix A [bu.edu]

- 9. stainsfile.com [stainsfile.com]

- 10. This compound|CAS NO.72827-72-6 [chinainterdyes.com]

- 11. This compound - Acid Brown SR - Acid Brown RS from Emperor Chem [emperordye.com]

- 12. kuhlmann-biomed.de [kuhlmann-biomed.de]

A Comprehensive Technical Guide to the Safe Handling of Acid Brown 348 in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for Acid Brown 348, a tri-azo acid dye. Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize the risk of exposure.

Chemical and Physical Properties

This compound is a brown powder that is soluble in water.[1][2] Understanding its physical and chemical properties is the first step in safe handling.

| Property | Value | Source |

| CAS Number | 72827-72-6 | [1][3] |

| Molecular Formula | C28H17N8NaO10S | [4] |

| Molecular Weight | 680.5 g/mol | [4] |

| Physical Appearance | Brown Powder | [2][3] |

| Odor | Odorless | [3] |

| Solubility | Soluble in water | [1][2] |

Hazard Identification and Toxicological Information

This compound is considered hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[3]

| Hazard | Description | Source |

| Ingestion | Harmful if swallowed. May cause gastrointestinal irritation, nausea, vomiting, and diarrhea. | [3] |

| Inhalation | May cause irritation of the respiratory tract. | [3] |

| Skin Contact | May cause skin irritation, especially in sensitive individuals with prolonged or repeated contact. | [3] |

| Eye Contact | Dust may cause irritation and inflammation. | [3] |

| Chronic Effects | Possible risks of irreversible effects. Mutagenicity data has been reported, but the compound is not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA. | [3] |

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent exposure.[3][5]

| PPE | Specification | Source |

| Eye Protection | Chemical safety goggles or tightly fitting safety goggles with side-shields. | [3][5] |

| Hand Protection | Chemical-impermeable gloves (e.g., rubber gloves). | [3][5] |

| Respiratory Protection | An approved respirator should be worn when dust is generated. Use a full-face respirator if exposure limits are exceeded or irritation is experienced. | [3][5] |

| Body Protection | Wear appropriate protective clothing to minimize skin contact. | [3] |

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental release.

| Procedure | Guideline | Source |

| Handling | Use only in a chemical fume hood. Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Wash thoroughly after handling. | [3] |

| Storage | Store in a cool, dry, well-ventilated place. Keep containers tightly closed and preserve in tight, light-resistant containers. Store away from incompatible materials such as strong oxidizing and reducing agents. | [3][5] |

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.[3]

| Exposure Route | First-Aid Protocol | Source |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. | [3] |

| Skin Contact | Flush skin with plenty of soap and water. Get medical aid if irritation develops or persists. Remove contaminated clothing and wash before reuse. | [3] |

| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. | [3] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately. | [3] |

Accidental Release and Fire-Fighting Measures

Prompt and safe cleanup of spills is necessary to prevent wider contamination.

| Situation | Response | Source |

| Accidental Release | Wear appropriate PPE. Vacuum or sweep up the material and place it into a suitable disposal container. Avoid generating dusty conditions. | [3] |

| Fire-Fighting | Use an extinguishing agent most appropriate to the surrounding fire (e.g., water, foam, dry chemical). Wear a self-contained breathing apparatus (SCBA) and full protective gear. Irritating and toxic gases may be generated during a fire. | [3] |

Visualized Workflows

To further clarify the handling and emergency procedures, the following diagrams illustrate the recommended workflows.

Caption: Standard laboratory workflow for handling this compound.

Caption: Emergency response procedures for accidental exposure.

References

Synthesis and Purification of Acid Brown 348: A Technical Guide for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Acid Brown 348 (C.I. 72827-72-6), a trisazo acid dye. The document outlines detailed experimental protocols for its preparation via multi-step diazotization and coupling reactions, followed by purification methodologies to achieve a high-purity compound suitable for experimental applications. Quantitative data from literature and supplier specifications are summarized, and key experimental workflows are visualized using diagrams to facilitate understanding and reproducibility in a laboratory setting.

Introduction

This compound is a water-soluble anionic dye belonging to the trisazo class, characterized by the presence of three azo (-N=N-) groups.[1] Its molecular structure, rich in aromatic rings and sulfonic acid groups, imparts a deep brown color and facilitates its application in dyeing protein-based materials such as wool, silk, and leather, as well as polyamides like nylon.[1][2] The sulfonic acid moieties enhance water solubility and enable the formation of ionic bonds with the cationic sites on fibers, typically under acidic conditions (pH 2-6).[1] While primarily used in the textile and leather industries, the well-defined chemical structure of this compound and its class of compounds makes it a subject of interest in various research contexts, including environmental studies on dye degradation and removal.[3][4]

This guide details the chemical synthesis and subsequent purification of this compound, providing researchers with the necessary protocols to produce this compound for experimental use.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. It is important to note that variations in the molecular formula have been reported in the literature. For the purpose of this guide, we will refer to the structure provided by PubChem.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | sodium 3-[[2,6-dihydroxy-3-(naphthalen-1-yldiazenyl)-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-5-nitrobenzenesulfonate | [5] |

| CAS Number | 72827-72-6 | [5][6] |

| Molecular Formula | C28H17N8NaO10S | [5] |

| Molecular Weight | 680.5 g/mol | [5] |

| Appearance | Dark brown powder | [6] |

| Solubility | Soluble in water | [6][7] |

| Chemical Class | Trisazo Dye | [1][7] |

| Dye Content | >98% (Commercial Specification) | [7] |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving sequential diazotization and coupling reactions.[1] This process builds the complex trisazo structure by linking different aromatic amines and coupling components. A generalized workflow for this synthesis is depicted below.

References

- 1. This compound (72827-72-6) for sale [vulcanchem.com]

- 2. This compound - Acid Brown SR - Acid Brown RS from Emperor Chem [emperordye.com]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. asianpubs.org [asianpubs.org]

- 5. C.I. This compound | C28H17N8NaO10S | CID 165363141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. colorantsgroup.com [colorantsgroup.com]

Unveiling the Resilience of Acid Brown 348: A Technical Guide to its Light and Wash Fastness Properties

For researchers, scientists, and drug development professionals, understanding the stability of coloring agents is paramount. This in-depth technical guide explores the light and wash fastness properties of Acid Brown 348, a trisazo dye, providing critical data and detailed experimental protocols for its evaluation.

This compound is a water-soluble anionic dye known for its application in dyeing textiles, leather, and paper.[1][2][3][4] Its chemical structure, characterized by three azo groups, contributes to its brown coloration.[5] The dye's performance, particularly its ability to resist fading upon exposure to light and washing, is a critical determinant of its suitability for various applications.

Quantitative Fastness Properties of this compound

The fastness properties of a dye are quantified on a scale, typically from 1 to 5 or 1 to 8, where a higher number indicates better resistance to color change. For this compound, the following fastness ratings have been reported:

| Fastness Property | Rating | Testing Standard (Typical) |

| Light Fastness | 4.5 | ISO 105-B02 |

| Wash Fastness | 4 | ISO 105-C06 / AATCC 61 |

| Perspiration Fastness | 4.5 | ISO 105-E04 |

Data sourced from manufacturer's technical specifications.[6]

Experimental Protocols for Fastness Evaluation

The assessment of a dye's fastness properties is conducted under standardized laboratory conditions to ensure reproducibility and comparability of results. The International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC) have established the most widely recognized testing methods.

Light Fastness Testing

The light fastness of a textile colorant is its resistance to fading when exposed to light. The most common method for testing is exposure to a Xenon arc lamp, which simulates natural sunlight.[7][8][9][10]

Standard: ISO 105-B02 "Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test".[7][8][11][12]

Principle: A specimen of the dyed textile is exposed to artificial light under controlled conditions, alongside a set of blue wool references with known light fastness.[9][13] The change in color of the specimen is then compared to the fading of the blue wool references.[7][12]

Apparatus:

-

Grey Scale for assessing change in colour (ISO 105-A02)[12]

Methodology:

-

Sample Preparation: A specimen of the material dyed with this compound is prepared according to the standard's specifications.

-

Exposure: The specimen and a set of blue wool references are mounted in the Xenon arc apparatus. They are exposed to light under specified conditions of temperature and humidity.[7]

-

Evaluation: The exposure is continued until a specified amount of fading has occurred on one of the blue wool references. The light fastness of the specimen is then rated by comparing the degree of its color change with that of the blue wool references.[11][12] The rating is given on a scale of 1 to 8, with 8 being the highest fastness.[11]

Wash Fastness Testing

Wash fastness evaluates the resistance of a colorant to laundering. Accelerated laundering tests are designed to simulate the effects of multiple home launderings in a shorter period.[14][15]

Standard: AATCC Test Method 61 "Colorfastness to Laundering: Accelerated" or ISO 105-C06 "Textiles — Tests for colour fastness — Part C06: Colour fastness to domestic and commercial laundering".[14][16][17]

Principle: A dyed specimen, in contact with a multifiber test fabric, is laundered under controlled conditions of temperature, detergent, and abrasive action.[14] The change in color of the specimen and the staining of the adjacent multifiber fabric are assessed.[14][15]

Apparatus:

-

Launder-Ometer or similar accelerated laundering machine[14][15]

-

Multifiber test fabric (containing strips of common fibers like acetate, cotton, nylon, polyester, acrylic, and wool)

-

Standardized detergent

-

Grey Scale for assessing change in colour and Grey Scale for assessing staining (ISO 105-A02 and A03)[18]

Methodology:

-

Sample Preparation: A specimen of the textile dyed with this compound is stitched together with a multifiber test fabric.[14]

-

Laundering: The composite specimen is placed in a stainless steel container with a specified amount of detergent solution and stainless steel balls to simulate abrasive action.[14] The container is then agitated in a Launder-Ometer at a specified temperature and for a set duration.[14]

-

Rinsing and Drying: After the laundering cycle, the specimen is rinsed and dried.[19]

-

Evaluation: The change in the color of the dyed specimen is assessed using the Grey Scale for Color Change. The degree of staining on each fiber of the multifiber test fabric is evaluated using the Grey Scale for Staining.[14][18] The ratings are on a scale of 1 to 5, where 5 indicates no change or staining.[18]

Logical Relationship of Fastness Properties

The fastness properties of a dye are a function of the complex interactions between the dye molecule, the substrate (the material being dyed), and the external stressor (e.g., light, washing).

References

- 1. Page loading... [guidechem.com]

- 2. This compound - Premium Quality Acid Dye at Best Price [dyesandpigments.co.in]

- 3. Acid Dyes - this compound at Best Price in Mumbai | Vama Dyes And Pigments [tradeindia.com]

- 4. Acid Brown 3G - Top-Quality Dye at Affordable Prices [dyesandpigments.co.in]

- 5. This compound (72827-72-6) for sale [vulcanchem.com]

- 6. krishnadyes.net [krishnadyes.net]

- 7. ISO 105-B02 | Q-Lab [q-lab.com]

- 8. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]

- 9. fyitester.com [fyitester.com]

- 10. blog.qima.com [blog.qima.com]

- 11. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]

- 12. atlas-mts.com.br [atlas-mts.com.br]

- 13. An Overview to Lightfastness Test for Textile - Textile Tester [darongtester.com]

- 14. microbe-investigations.com [microbe-investigations.com]

- 15. textilelearner.net [textilelearner.net]

- 16. Colour fastness | Centexbel [centexbel.be]

- 17. fyitester.com [fyitester.com]

- 18. intouch-quality.com [intouch-quality.com]

- 19. AATCC 61 Color fastness to Laundering [darongtester.com]

An In-depth Technical Guide to Acid Brown 348 Dye for Wool and Leather Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid Brown 348, a trisazo acid dye predominantly used in the textile and leather industries. This document consolidates key data, experimental protocols, and visualizations to support research and development activities involving this dye.

Core Properties of this compound

This compound is a water-soluble anionic dye valued for its affinity for protein fibers such as wool and leather. Its molecular structure, characterized by three azo groups, imparts a dark red-light brown hue.[1][2] The presence of sulfonic acid groups enhances its solubility in aqueous media and facilitates ionic bonding with the cationic sites on protein fibers under acidic conditions.[1]

Physicochemical Characteristics

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that there are some discrepancies in the reported molecular formula and weight in available literature. The most frequently cited data is presented below.

| Property | Value | References |

| C.I. Name | This compound | [3] |

| CAS Number | 72827-72-6 | [3] |

| Chemical Class | Trisazo | [1][2] |

| Molecular Formula | C₂₈H₁₇N₈NaO₁₀S | [3] |

| Appearance | Dark brown powder | |

| Water Solubility | 40 g/L at 60°C | [1] |

| Stability | Stable under standard storage conditions; degrades in the presence of strong oxidizing or reducing agents. | [1] |

Fastness Properties

The fastness properties of a dye are critical for its performance and application. The following tables summarize the available data for this compound on wool and leather.

Table 2: Fastness Properties of this compound on Wool

| Fastness Property | Rating | References |

| Light Fastness | Good | [4] |

| Washing Fastness | Good | [4] |

| Rubbing Fastness | Good | [4] |

Table 3: Fastness Properties of this compound on Leather

| Fastness Property | Rating (Scale 1-5) | References |

| Light Fastness | 3 | [5] |

| Washing Fastness (Soaping) | 3-4 | [5] |

| Perspiration Fastness | 2 | [5] |

| Wet Rubbing Fastness | 2-3 | [5] |

| Dry Rubbing Fastness | 3-4 | [5] |

Dyeing Mechanisms and Signaling Pathways

The application of this compound to wool and leather relies on the principles of ionic bonding. Under acidic conditions, the amino groups (-NH₂) present in the protein fibers (keratin in wool and collagen in leather) become protonated, acquiring a positive charge (-NH₃⁺). The anionic sulfonate groups (-SO₃⁻) of the this compound molecules are then attracted to these cationic sites, forming strong ionic bonds. This interaction is the primary mechanism of dye fixation.

Experimental Protocols

The following are detailed experimental protocols for the application of this compound to wool and leather for research purposes.

Exhaust Dyeing of Wool with this compound

This protocol describes a standard laboratory procedure for dyeing wool yarn or fabric.

Materials and Equipment:

-

Wool sample (scoured)

-

This compound dye

-

Acetic acid (or formic acid) for pH adjustment

-

Glauber's salt (sodium sulfate) as a leveling agent

-

Laboratory dyeing machine (e.g., beaker dyer)

-

pH meter

-

Beakers, graduated cylinders, and stirring rods

Procedure:

-

Scouring: Ensure the wool sample is thoroughly scoured to remove any impurities that may affect dye uptake.

-

Dye Bath Preparation:

-

Prepare a dye bath with a liquor-to-goods ratio of 20:1 (e.g., 200 mL of water for 10 g of wool).

-

Add 10% on weight of fiber (o.w.f.) of Glauber's salt to the dye bath.

-

Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

-

-

Dyeing Process:

-

Introduce the wetted wool sample into the dye bath at 40°C.

-

Run for 10 minutes to ensure even wetting and chemical distribution.

-

Add the pre-dissolved this compound dye solution (e.g., 1% o.w.f.).

-

Raise the temperature to the boil (approximately 98-100°C) at a rate of 1.5°C per minute.

-

Continue dyeing at the boil for 60 minutes.

-

-

Rinsing and Drying:

-

Cool the dye bath down to 70°C.

-

Remove the wool sample and rinse thoroughly with warm water, followed by cold water, until the water runs clear.

-

Hydroextract or squeeze out excess water and air-dry at room temperature.

-

Drum Dyeing of Chrome-Tanned Leather with this compound

This protocol is suitable for dyeing chrome-tanned leather in a laboratory-scale drum.

Materials and Equipment:

-

Chrome-tanned leather (wet-blue), shaved to a uniform thickness

-

This compound dye

-

Sodium formate (B1220265) and sodium bicarbonate for neutralization

-

Formic acid for fixation

-

Fatliquoring agent

-

Laboratory dyeing drum

-

pH meter

Procedure:

-

Washing and Neutralization:

-

Wash the wet-blue leather in the drum with water at 35°C for 20 minutes to remove residual chrome salts.

-

Drain the float.

-

Neutralize the leather to a pH of 4.5-5.0. This is typically done in a float of 100% water (based on shaved weight) at 35°C with 1-2% sodium formate and 0.5-1% sodium bicarbonate. The neutralization process can take 60-90 minutes.

-

Wash the leather thoroughly.

-

-

Dyeing:

-

Prepare a new float of 100-200% water at 50-60°C.

-

Add the pre-dissolved this compound dye (e.g., 2% on shaved weight).

-

Drum the leather in the dye solution for 60-90 minutes to ensure full penetration.

-

-

Fixation:

-

Add 1-2% formic acid (diluted 1:10 with water) in two to three feeds, 10 minutes apart, to lower the pH to approximately 3.5. This fixes the dye to the leather.

-

Continue drumming for 30 minutes.

-

-

Rinsing and Fatliquoring:

-

Drain the dye bath and rinse the leather with water at 50°C.

-

Fatliquor the dyed leather in a new float with a suitable fatliquoring agent to impart softness and flexibility.

-

-

Drying and Finishing:

-

Drain the fatliquor bath, rinse the leather, and allow it to drain.

-

The leather is then typically set out, sammied, and dried under controlled conditions before further mechanical finishing.

-

Conclusion

This compound is a versatile and effective dye for wool and leather, offering good overall fastness properties. The dyeing process is reliant on the control of pH and temperature to ensure optimal dye uptake and levelness. The provided protocols offer a standardized methodology for researchers to investigate the properties and applications of this dye further. It is recommended that for critical applications, the fastness properties on the specific substrate be independently verified using standardized testing methods such as ISO 105 for textiles and IUF for leather.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. guidechem.com [guidechem.com]

- 3. C.I. This compound | C28H17N8NaO10S | CID 165363141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Premium Quality Acid Dye at Best Price [dyesandpigments.co.in]

- 5. Ritan this compound Acid Brown Sr Leather Wool Silk Paper Dye - Acid Dye and this compound Dye [ritanchem.en.made-in-china.com]

Methodological & Application

Application Notes: Staining of Tissue Samples with Acid Brown 348

Introduction

Acid Brown 348 is a trisazo acid dye characterized by its dark red-light brown hue. While its primary industrial applications are in the dyeing of wool, leather, and textiles, its properties as an acid dye suggest potential utility in biological tissue staining.[1][2][3] In histology, acid dyes are anionic (negatively charged) and are used to stain basic (acidophilic) tissue components, which are positively charged.[4][5] These components primarily include the cytoplasm, muscle, and collagen.[5]

The staining mechanism of acid dyes is largely based on electrostatic interactions between the negatively charged dye molecules and the positively charged amino groups of proteins in the tissue.[2] The intensity of this staining is highly dependent on the pH of the staining solution. An acidic environment enhances the staining by increasing the protonation of tissue proteins, thus making more positively charged sites available for the dye to bind.[2][6]

This document provides a generalized protocol for the use of this compound as a cytoplasmic counterstain in formalin-fixed, paraffin-embedded tissue sections. It is important to note that as there are no established protocols for the use of this compound in histology, the following is a representative method based on the general principles of acid dye staining and will require optimization for specific tissue types and applications.

Quantitative Data Summary

The following table provides a summary of key quantitative parameters for the use of acid dyes in histological staining. These values are starting points for the optimization of a staining protocol for this compound.

| Parameter | Recommended Range | Notes |

| Dye Concentration | 0.1% - 1.0% (w/v) | Higher concentrations may lead to overstaining and require differentiation. |

| pH of Staining Solution | 2.5 - 4.5 | An acidic pH is crucial for effective staining with acid dyes. This can be achieved by adding 1-5% acetic acid to the dye solution.[7] |

| Staining Time | 1 - 10 minutes | The optimal time will vary depending on the tissue type, thickness, and desired staining intensity. |

| Differentiation | A few seconds to 1 minute | If overstaining occurs, a brief rinse in a weak acid or alcohol solution can remove excess dye. |

Experimental Workflow Diagram

Caption: Workflow for tissue staining using this compound.

Detailed Experimental Protocol

Principle:

This protocol outlines the use of this compound as a counterstain following nuclear staining with hematoxylin. The hematoxylin, a basic dye, will stain the acidic nuclei of cells a blue/purple color. The this compound, an acid dye, will then stain the basic components of the cytoplasm and extracellular matrix in shades of brown.

Materials and Reagents:

-

Formalin-fixed, paraffin-embedded tissue sections on glass slides

-

This compound powder (CAS 72827-72-6)

-

Harris' Hematoxylin solution

-

1% Acid Alcohol (1% HCl in 70% ethanol)

-

Scott's Tap Water Substitute (Bluing solution)

-

Glacial Acetic Acid

-

Distilled water

-

Graded alcohols (70%, 95%, 100% ethanol)

-

Xylene or xylene substitute

-

Permanent mounting medium

-

Staining jars

-

Microscope

Reagent Preparation:

-

1% this compound Staining Solution:

-

Dissolve 1 g of this compound powder in 100 mL of distilled water.

-

Add 1 mL of glacial acetic acid to acidify the solution (to achieve a pH between 2.5 and 4.5).

-

Mix well and filter before use.

-

Staining Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (or substitute) for 2 changes of 5 minutes each.

-

Transfer to 100% alcohol for 2 changes of 3 minutes each.

-

Transfer to 95% alcohol for 2 changes of 3 minutes each.

-

Transfer to 70% alcohol for 3 minutes.

-

Rinse in running tap water.

-

-

Nuclear Staining:

-

Stain in Harris' Hematoxylin for 5-10 minutes.

-

Wash in running tap water for 1-5 minutes.

-

Differentiate in 1% Acid Alcohol with a few quick dips (until the cytoplasm is pale pink).

-

Wash in running tap water.

-

Blue in Scott's Tap Water Substitute for 1-2 minutes.

-

Wash in running tap water for 5 minutes.

-

Rinse in distilled water.

-

-

This compound Counterstaining:

-

Immerse slides in the 1% this compound staining solution for 1-5 minutes. (This step requires optimization).

-

Briefly wash in distilled water to remove excess stain.

-

-

Dehydration, Clearing, and Mounting:

-

Dehydrate through graded alcohols: 95% Alcohol (2 changes of 1 minute each), followed by 100% Alcohol (2 changes of 2 minutes each).

-

Clear in xylene (or substitute) with 2 changes of 5 minutes each.

-

Mount with a permanent mounting medium and apply a coverslip.

-

Expected Results:

-

Nuclei: Blue/Purple

-

Cytoplasm, Muscle, Collagen: Shades of brown

-

Erythrocytes: Brown

Troubleshooting:

-

Weak or No Staining:

-

Incorrect pH: The pH of the staining solution may be too high. Ensure the addition of acetic acid to lower the pH.

-

Insufficient Staining Time: Increase the incubation time in the this compound solution.

-

Low Dye Concentration: Prepare a fresh solution with a higher concentration of this compound.

-

-

Overstaining:

-

Staining Time Too Long: Reduce the incubation time.

-

High Dye Concentration: Dilute the staining solution.

-

Inadequate Differentiation: If the staining is too intense, a brief rinse in 70% or 95% ethanol (B145695) after the this compound step can help to remove some of the excess dye.

-

Safety Precautions:

-

Handle all chemicals in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

-

Xylene and ethanol are flammable; keep away from open flames.

-

Consult the Safety Data Sheet (SDS) for this compound for specific handling and disposal instructions.

References

- 1. scispace.com [scispace.com]

- 2. benchchem.com [benchchem.com]

- 3. Quantitative Analysis of Histological Staining and Fluorescence Using ImageJ | Semantic Scholar [semanticscholar.org]

- 4. What is Histology: The Histology Guide [histology.leeds.ac.uk]

- 5. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]

- 6. stainsfile.com [stainsfile.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols: Preparation and Experimental Use of an Acid Brown 348 Staining Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Brown 348 is a water-soluble, trisazo acid dye primarily utilized in industrial applications such as the dyeing of textiles, leather, and paper.[1][2][3][4][5][6] To date, there are no established or validated protocols for the use of this compound as a biological stain in research or clinical settings. However, some azo dyes have found applications in cellular staining to visualize various cellular components.[7][8][9]

This document provides a comprehensive guide for the preparation of an this compound staining solution and a hypothetical protocol for its initial testing and validation on biological specimens. Researchers should be aware that the following protocols are intended as a starting point for experimentation and will require significant optimization and validation for any specific research application.

Chemical and Physical Properties of this compound

A summary of the known quantitative and qualitative data for this compound is presented in the table below.

| Property | Value | Reference |

| C.I. Name | This compound | [1][5][6] |

| CAS Number | 72827-72-6 | [1][3][5] |

| Chemical Class | Trisazo Dye | [1][5] |

| Appearance | Brown to Dark Red-Brown Powder | [1] |

| Solubility | Soluble in water | [1][2][10] |

| Purity | >98% | [1][2] |

Experimental Protocols

Preparation of a Stock Staining Solution (1% w/v)

This protocol describes the preparation of a 1% (w/v) aqueous stock solution of this compound.

Materials:

-

This compound powder (Purity >98%)

-

Distilled or deionized water

-

Volumetric flask (e.g., 100 mL)

-

Magnetic stirrer and stir bar

-

Weighing balance

-

Spatula and weighing paper

-

Filter paper (e.g., Whatman No. 1) and funnel

Procedure:

-

Weighing the Dye: Accurately weigh 1.0 g of this compound powder using a weighing balance.

-

Initial Dissolution: Add the weighed powder to a beaker containing approximately 80 mL of distilled water.

-

Mixing: Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Stir the solution until the dye is completely dissolved. Gentle heating (not exceeding 40-50°C) may be applied to aid dissolution, but the stability of the dye under elevated temperatures is not well-documented.

-

Final Volume Adjustment: Once the dye is fully dissolved, carefully transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask to ensure all the dye is transferred.

-

Dilution to Final Volume: Add distilled water to the volumetric flask until the meniscus reaches the 100 mL mark.

-

Final Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Filtration: Filter the solution through a suitable filter paper to remove any undissolved particles or impurities.

-

Storage: Store the staining solution in a well-labeled, airtight, and light-protected container at room temperature. The shelf life of the solution is unknown and should be determined empirically.[10]

Hypothetical Protocol for Staining Paraffin-Embedded Tissue Sections

This protocol is a general guideline for the initial testing of the this compound staining solution on biological tissue. Optimization of incubation times, concentrations, and counterstaining will be necessary.

Materials:

-

Prepared 1% (w/v) this compound stock solution

-

Deparaffinized and rehydrated tissue sections on glass slides

-

Distilled water

-

Ethanol (B145695) solutions (graded concentrations for dehydration)

-

Xylene or a xylene substitute

-

Mounting medium and coverslips

-

(Optional) A suitable counterstain (e.g., Hematoxylin)

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol solutions to distilled water.

-

Staining: Immerse the slides in the 1% this compound staining solution for 5-10 minutes. This timing is a starting point and should be varied to determine the optimal staining intensity.

-

Rinsing: Briefly rinse the slides in distilled water to remove excess stain.

-

Differentiation (Optional): If the staining is too intense, a brief rinse in an acidic or basic solution may help to differentiate the staining. The choice of differentiator will depend on the nature of the dye-tissue interaction and must be determined experimentally.

-

Counterstaining (Optional): If desired, apply a counterstain according to a standard protocol. For example, a brief immersion in Hematoxylin to stain cell nuclei.

-

Dehydration: Dehydrate the sections through a graded series of ethanol solutions.

-

Clearing: Clear the sections in xylene or a xylene substitute.

-

Mounting: Mount a coverslip onto the tissue section using a suitable mounting medium.

-

Microscopy: Examine the stained sections under a light microscope.

Visualizations

References

- 1. colorantsgroup.com [colorantsgroup.com]

- 2. This compound - Premium Quality Acid Dye at Best Price [dyesandpigments.co.in]

- 3. Ritan this compound Acid Brown Sr Leather Wool Silk Paper Dye - Acid Dye, this compound Dye | Made-in-China.com [m.made-in-china.com]

- 4. specialchem.com [specialchem.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. This compound - Acid Brown SR - Acid Brown RS from Emperor Chem [emperordye.com]

- 7. Biomedical Applications of Aromatic Azo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. benchchem.com [benchchem.com]

- 10. guidechem.com [guidechem.com]

Application Notes and Protocols for Dyeing Leather with Acid Brown 348

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acid Brown 348 is a trisazo anionic dyestuff used in the leather and textile industries to achieve brown colorations.[1] Its application to leather is a well-established practice, valued for producing shades with good fastness properties.[2] The fundamental principle of dyeing leather with acid dyes, such as this compound, involves an ionic interaction between the negatively charged sulfonic acid groups (–SO₃⁻) of the dye molecule and the positively charged (cationic) amino groups (–NH₃⁺) present on the collagen fibers of the leather. This electrostatic attraction is facilitated in an acidic environment, which promotes the protonation of the amino groups, leading to the fixation of the dye onto the substrate.[3][4]

This document provides comprehensive application notes and detailed experimental protocols for the use of this compound in a research context for dyeing chrome-tanned leather. It also includes quantitative data for key process parameters and safety guidelines.

Quantitative Data

The following tables provide a summary of the physicochemical properties of this compound and the recommended parameters for the leather dyeing process. These values serve as a baseline and may require optimization depending on the specific leather substrate and desired outcome.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| C.I. Name | This compound[1] |

| CAS Number | 72827-72-6[5] |

| Chemical Class | Trisazo Dye[1] |

| Physical Appearance | Brown Powder[5] |

| Hue | Dull Reddish Brown[5] |

| Solubility | Soluble in water[5] |

| Purity | >98%[5] |

Table 2: Recommended Dyeing Parameters for Chrome-Tanned Leather

| Parameter | Recommended Range/Value |

| Dye Concentration (% owf) | 1.0 - 5.0%[4] |

| Liquor Ratio | 10:1 - 20:1 |

| Initial pH | 5.0 - 6.0[6] |

| Dyeing Temperature | 50 - 60°C[6] |

| Dyeing Duration | 60 - 90 minutes[7] |

| Fixation pH | 3.5 - 4.0[7] |

| Fatliquor Concentration (% owf) | 3 - 10%[8] |

% owf: on the weight of wet leather

Table 3: Illustrative Fastness Properties of Acid Dyes on Leather

| Fastness Property | Test Method | Typical Rating (Grey Scale) |

| Light Fastness | IUF 402 | 4-5[9] |

| Wash Fastness | IUF 423 | 3-4[10] |

| Dry Rubbing Fastness | ISO 105-X12 | 4-5[10] |

| Wet Rubbing Fastness | ISO 105-X12 | 3-4[10] |

Note: The fastness ratings provided are typical for acid dyes on leather and should be experimentally verified for this compound.

Experimental Protocols

Materials and Reagents

-

Dye: this compound powder

-

Substrate: Chrome-tanned leather

-

Wetting Agent: Non-ionic surfactant

-

Levelling Agent: Anionic leveling agent suitable for acid dyes

-

pH Adjustment: Formic acid (85%), Sodium formate (B1220265), Sodium bicarbonate

-

Fatliquor: A suitable anionic fatliquoring agent (e.g., sulfated oil-based)

-

Water: Deionized or distilled

-

Equipment: Laboratory-scale dyeing drum, water bath for temperature control, pH meter, standard glassware, and personal protective equipment (PPE).

Dye Stock Solution Preparation

-

Accurately weigh the required amount of this compound powder.

-

Make a paste by adding a small volume of hot (approximately 80°C) deionized water and mixing thoroughly.

-

Gradually add more hot water while stirring continuously until the dye is fully dissolved to the desired concentration (e.g., 1% w/v).

Leather Dyeing and Fatliquoring Protocol

The following protocol is a general procedure for dyeing chrome-tanned leather in a laboratory setting. All percentages are based on the wet weight of the leather.

-

Washing and Neutralization:

-

Wash the chrome-tanned leather with water (200% owf) at 35-40°C for 15-20 minutes. Drain the float.

-

In a new float (150% owf) at 35-40°C, add 1-2% sodium formate and 0.5-1% sodium bicarbonate. Run for 45-60 minutes to achieve a uniform pH of 5.0-6.0 throughout the cross-section of the leather.[4] This step is crucial for ensuring even dye penetration.

-

Drain the neutralization bath and wash the leather thoroughly with water.

-

-

Dyeing:

-

Prepare the dye bath with a liquor ratio of 10:1 to 20:1 at 40°C.

-

Add 0.5-1.0% of a suitable leveling agent to the bath and run for 10 minutes to ensure its even distribution.

-

Add the pre-dissolved this compound solution (1.0 - 5.0% owf) to the dye bath.

-

Raise the temperature to 50-60°C and maintain for 60-90 minutes, allowing for dye penetration and exhaustion.[6][7]

-

-

Fixation:

-

To fix the dye, gradually add 1-3% formic acid (diluted 1:10 with water) in two or three portions over a period of 30 minutes. This will lower the pH of the dye bath to the target range of 3.5-4.0.[11]

-

Continue running the drum for an additional 20-30 minutes to ensure complete fixation.

-

-

Rinsing:

-

Drain the dye bath.

-

Rinse the leather with warm water (approximately 40°C) until the rinsing water is clear.

-

-

Fatliquoring:

-

Prepare a new bath with a 10:1 liquor ratio at 50-60°C.

-

Add 3-10% of a suitable fatliquoring agent to create a stable emulsion.[8]

-

Introduce the dyed leather into the fatliquoring bath and run for 45-60 minutes to ensure thorough penetration of the oils.

-

Drain the fatliquor bath and rinse the leather with warm water.

-

-

Drying and Finishing:

-

The leather is now ready for drying (e.g., air-drying, vacuum drying) and subsequent mechanical finishing processes.

-

Safety and Handling Precautions

-

Always handle this compound powder in a well-ventilated area or under a fume hood to minimize inhalation.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with copious amounts of water.

-

For detailed toxicological and ecological information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Visual Diagrams

Mechanism of Acid Dye Binding to Leather

The diagram below illustrates the fundamental chemical interaction responsible for the dyeing of leather with this compound.

Caption: Ionic interaction between this compound and leather collagen.

Experimental Workflow

The following flowchart provides a step-by-step overview of the experimental procedure for dyeing leather with this compound.

Caption: Workflow for leather dyeing and post-treatment.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Acid Brown M2RL Leather Dye - Quality at Attractive Prices [dyesandpigments.co.in]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. fsw.cc [fsw.cc]

- 5. colorantsgroup.com [colorantsgroup.com]

- 6. DYESTUFFS and DYEING OF LEATHER – Debag Kimya [debagkimya.com]

- 7. Application of Acid Dyes in Leather Dyeing - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 8. FATLIQUORING OF LEATHER – Debag Kimya [debagkimya.com]

- 9. researchgate.net [researchgate.net]

- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 11. benchchem.com [benchchem.com]

Application Notes: Analysis of Acid Brown 348 Purity using Paper Chromatography

Introduction

Acid Brown 348 is a water-soluble, trisazo acid dye primarily utilized in the textile, leather, and paper industries for imparting a brown coloration.[1][2][3][4][5] While not a common analyte in paper chromatography for drug development, its purity and composition are critical for consistent application in industrial and research settings. Paper chromatography serves as a rapid, cost-effective, and accessible analytical technique for the qualitative assessment of dye purity and the separation of its components.

These application notes provide a hypothetical protocol for the use of paper chromatography to assess the purity of this compound and to separate it from potential impurities or other dye components. This method is suitable for quality control purposes in a laboratory setting. The protocol is based on general principles of separating water-soluble dyes.[6][7][8]

Principle of Separation

Paper chromatography separates components of a mixture based on their differential partitioning between a stationary phase (the paper, specifically the water molecules adsorbed to the cellulose (B213188) fibers) and a mobile phase (a solvent that moves up the paper by capillary action).[6][8] Components that are more soluble in the mobile phase and have a lower affinity for the stationary phase will travel further up the paper, resulting in separation. The retention factor (Rf), the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic value for a given component under specific chromatographic conditions.

Experimental Protocol

1. Materials and Reagents

-

Stationary Phase: Chromatography paper (e.g., Whatman No. 1 or equivalent)

-

Mobile Phase (Solvent System): 0.1% aqueous sodium chloride (NaCl) solution (w/v). Prepare by dissolving 1 g of NaCl in 1 L of deionized water.[7] Other potential solvent systems include mixtures of butanol, acetic acid, and water in various ratios.

-

Sample Preparation:

-

Prepare a 1% (w/v) stock solution of this compound dye in deionized water.

-

Prepare standard solutions of any known impurities if available.

-

-

Apparatus:

-

Chromatography tank or a large beaker with a lid/plastic wrap

-

Pencils

-

Ruler

-

Capillary tubes or micropipettes for spotting

-

Drying oven or hairdryer

-

2. Chromatogram Preparation and Development

-

Paper Preparation: Cut the chromatography paper into strips of the desired size (e.g., 10 cm x 20 cm). With a pencil, lightly draw a starting line (origin) 2 cm from the bottom edge of the paper. Mark points along this line where the samples will be applied, ensuring they are at least 2 cm apart.

-

Sample Application: Using a clean capillary tube or micropipette, apply a small spot of the this compound solution to the marked origin. Allow the spot to dry completely. Reapply the sample to the same spot 2-3 times, allowing it to dry between applications, to create a concentrated spot.

-

Equilibration: Pour the mobile phase into the chromatography tank to a depth of about 1 cm. Place the lid on the tank and allow the atmosphere inside to become saturated with the solvent vapor for at least 30 minutes. This helps to ensure a uniform solvent front and better separation.

-

Development: Suspend the prepared chromatography paper in the tank so that the bottom edge is submerged in the mobile phase, but the sample spots on the origin line are above the solvent level. Seal the tank and allow the solvent to ascend the paper by capillary action.

-